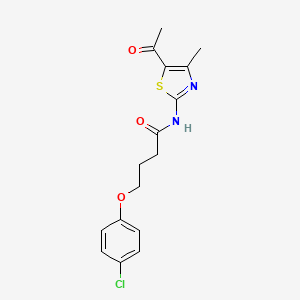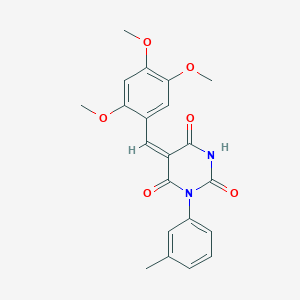![molecular formula C12H13Cl2NO3 B4648886 5-[(3,4-dichlorobenzyl)amino]-5-oxopentanoic acid](/img/structure/B4648886.png)
5-[(3,4-dichlorobenzyl)amino]-5-oxopentanoic acid
Overview
Description
5-[(3,4-dichlorobenzyl)amino]-5-oxopentanoic acid, also known as DBCO-OPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. The purpose of
Mechanism of Action
5-[(3,4-dichlorobenzyl)amino]-5-oxopentanoic acid acts as a crosslinker by forming a covalent bond between the amino group of the target molecule and the carbonyl group of 5-[(3,4-dichlorobenzyl)amino]-5-oxopentanoic acid. This reaction is known as a "click chemistry" reaction, and it is highly specific, efficient, and fast. The covalent bond formed between 5-[(3,4-dichlorobenzyl)amino]-5-oxopentanoic acid and the target molecule is stable and irreversible, making it an ideal tool for bioconjugation.
Biochemical and Physiological Effects:
5-[(3,4-dichlorobenzyl)amino]-5-oxopentanoic acid has been shown to have minimal biochemical and physiological effects on cells and tissues. The compound is non-toxic, and it does not interfere with the normal functioning of cells. This property makes 5-[(3,4-dichlorobenzyl)amino]-5-oxopentanoic acid an ideal tool for labeling and imaging cells and tissues.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-[(3,4-dichlorobenzyl)amino]-5-oxopentanoic acid is its specificity and efficiency in bioconjugation. The "click chemistry" reaction is highly specific, and it does not require any special conditions or catalysts. This property makes 5-[(3,4-dichlorobenzyl)amino]-5-oxopentanoic acid an ideal tool for labeling and imaging biomolecules. However, one of the limitations of 5-[(3,4-dichlorobenzyl)amino]-5-oxopentanoic acid is its high cost compared to other crosslinkers. Additionally, the reaction between 5-[(3,4-dichlorobenzyl)amino]-5-oxopentanoic acid and the target molecule requires a high concentration of 5-[(3,4-dichlorobenzyl)amino]-5-oxopentanoic acid, which can lead to non-specific labeling if not carefully controlled.
Future Directions
5-[(3,4-dichlorobenzyl)amino]-5-oxopentanoic acid has a wide range of potential applications in scientific research, including the development of new diagnostic tools, therapeutics, and imaging agents. Some of the future directions for 5-[(3,4-dichlorobenzyl)amino]-5-oxopentanoic acid include:
1. Development of new bioconjugation strategies using 5-[(3,4-dichlorobenzyl)amino]-5-oxopentanoic acid and other crosslinkers.
2. Investigation of the biological properties and physiological effects of 5-[(3,4-dichlorobenzyl)amino]-5-oxopentanoic acid.
3. Development of new imaging agents using 5-[(3,4-dichlorobenzyl)amino]-5-oxopentanoic acid and other fluorescent dyes.
4. Exploration of the potential of 5-[(3,4-dichlorobenzyl)amino]-5-oxopentanoic acid in drug delivery and targeted therapy.
5. Investigation of the potential of 5-[(3,4-dichlorobenzyl)amino]-5-oxopentanoic acid in the development of new vaccines and immunotherapies.
In conclusion, 5-[(3,4-dichlorobenzyl)amino]-5-oxopentanoic acid is a unique chemical compound with significant potential in scientific research. The compound's specificity and efficiency in bioconjugation make it an ideal tool for labeling and imaging biomolecules. Further research is needed to explore the full potential of 5-[(3,4-dichlorobenzyl)amino]-5-oxopentanoic acid in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Scientific Research Applications
5-[(3,4-dichlorobenzyl)amino]-5-oxopentanoic acid is widely used in scientific research due to its unique properties. One of the most significant applications of 5-[(3,4-dichlorobenzyl)amino]-5-oxopentanoic acid is in bioconjugation, a process that involves the covalent attachment of two molecules. 5-[(3,4-dichlorobenzyl)amino]-5-oxopentanoic acid is used as a crosslinker to conjugate biomolecules such as proteins, peptides, and nucleic acids to other molecules such as fluorescent dyes, nanoparticles, and drugs. This process is essential in the development of new diagnostic tools, therapeutics, and imaging agents.
properties
IUPAC Name |
5-[(3,4-dichlorophenyl)methylamino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO3/c13-9-5-4-8(6-10(9)14)7-15-11(16)2-1-3-12(17)18/h4-6H,1-3,7H2,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIGYZKMVPZXIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC(=O)CCCC(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B4648803.png)


![4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine](/img/structure/B4648814.png)
![N-(2-{[(2,4-dimethylphenoxy)acetyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4648829.png)

![1-(2-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4648836.png)
![2,3-dimethyl-N-(4-methylbenzyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4648840.png)

![16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]estra-1,3,5(10)-triene-3,17-diol](/img/structure/B4648861.png)
![1-(2-chloro-4-fluorobenzyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B4648863.png)
![isopropyl 4-(aminocarbonyl)-5-[(4-chloro-3-nitrobenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B4648874.png)
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B4648875.png)
![N-(4-bromo-2-fluorophenyl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4648884.png)